3-bromo-N-methylpyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYQWCIZSIWSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo N Methylpyridine 4 Carboxamide and Analogous Structures
Strategies for Constructing the Pyridine (B92270) Core with Bromination
The introduction of a bromine atom at the C3 position of the pyridine ring is a key step in the synthesis of the target compound. This can be accomplished through direct halogenation of a pre-formed pyridine-4-carboxamide derivative, by utilizing a pre-brominated pyridine intermediate in a convergent synthesis, or by starting from aminopyridine precursors.
Direct Halogenation Protocols of Pyridine-4-carboxamide Derivatives
Direct bromination of the pyridine ring can be a challenging transformation due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution. However, specific reagents and conditions can facilitate this reaction. For instance, bromination of 1,4-dihydropyridine (B1200194) derivatives at the methyl groups in positions 2 and 6 has been achieved using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov While this example illustrates the bromination of substituents on the pyridine ring, direct bromination of the ring itself often requires harsh conditions. A general method for the synthesis of 3-bromopyridine (B30812) involves the dropwise addition of bromine to a solution of pyridine in 80-95% sulfuric acid at elevated temperatures (130-140 °C). google.com Another approach utilizes a mixture of pyridine and a hydrobromic acid solution with hydrogen peroxide as the oxidizing agent. google.com
A study on the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide demonstrated a bromination reaction using two equivalents of bromine and acetic acid in chloroform, resulting in an 80% yield. mdpi.com Although this is on a thiophene (B33073) ring, it showcases a direct halogenation protocol that could potentially be adapted for pyridine systems under the right conditions.
Utilization of Pre-brominated Pyridine Intermediates in Convergent Syntheses
A more common and often more efficient strategy involves the use of a pyridine ring that is already brominated at the desired position. This pre-functionalized intermediate can then be further elaborated to introduce the N-methylcarboxamide group. A key intermediate for this approach is 3-bromopyridine-4-carboxylic acid. This compound serves as a versatile building block, allowing for the subsequent amidation reaction to form the final product.
The synthesis of 3-bromopyridine itself can be achieved through various methods. One common industrial method involves the reaction of pyridine with aluminum chloride and bromine. google.com Another route starts from 3-aminopyridine, which undergoes a Sandmeyer-type reaction involving diazotization followed by treatment with a bromide source. google.com
Synthetic Routes from Aminopyridine Derivatives
Aminopyridines serve as valuable starting materials for the synthesis of brominated pyridines through diazotization reactions. For example, 3-amino-4-methylpyridine (B17607) can be converted to 3-bromo-4-methylpyridine. chemicalbook.com This process typically involves treating the aminopyridine with hydrobromic acid and bromine, followed by the addition of sodium nitrite. chemicalbook.comgoogle.com This Sandmeyer-like reaction proceeds via a diazonium salt intermediate, which is subsequently displaced by a bromide ion. This method has been reported to produce high yields, with one procedure describing a 95% molar yield for the conversion of 2-methyl-4-aminopyridine (B1174260) to 4-methyl-3-bromopyridine. chemicalbook.com
Similarly, a method for preparing 3-bromo-5-methylpyridine (B130446) starts with the hydrogenation reduction of 3-nitro-5-methylpyridine to 3-amino-5-methylpyridine, which is then converted to the bromo-derivative via a diazotization reaction. patsnap.com These examples highlight the utility of aminopyridines as precursors for introducing a bromine atom onto the pyridine ring at a specific position.
Formation and Functionalization of the N-methylcarboxamide Moiety
The final key step in the synthesis of 3-bromo-N-methylpyridine-4-carboxamide is the formation of the N-methyl amide bond. This is typically achieved through the reaction of a carboxylic acid or its derivative with methylamine (B109427).
Amidation Reactions Employing Methylamine
The direct reaction of a carboxylic acid, such as 3-bromopyridine-4-carboxylic acid, with methylamine is a common method for forming the N-methylcarboxamide. This reaction often requires an activating agent to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by methylamine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com
The direct thermal amidation of carboxylic acids with amines is also possible, though it often requires high temperatures to drive off the water that is formed as a byproduct. encyclopedia.pubmdpi.com To facilitate the reaction under milder conditions, various catalytic systems have been developed. For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net
Alternative Methodologies for N-Methyl Amide Formation
Beyond the direct use of methylamine with a carboxylic acid, other methods exist for forming the N-methyl amide bond. One approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then readily react with methylamine.
Furthermore, catalytic methods that avoid the use of stoichiometric activating agents are of significant interest from a green chemistry perspective. mdpi.com Boron-derived catalysts and various metal-catalyzed reactions have been explored for direct amidation. encyclopedia.pub For example, iron(III) chloride (FeCl3) has been used as a Lewis acid catalyst for the direct amidation of esters. mdpi.com Another strategy involves the use of formamides as the amine source in copper-catalyzed amidation reactions of carboxylic acids. researchgate.net These alternative methodologies offer a range of options for the efficient and environmentally conscious synthesis of N-methyl amides.
Advanced Coupling and Transformation Reactions
Modern synthetic organic chemistry offers a powerful toolkit for the functionalization of heterocyclic compounds like this compound. These advanced reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the synthesis of complex organic molecules. These reactions allow for the selective formation of C-C bonds by coupling an organometallic reagent with an organic halide or triflate. For this compound, the bromine atom at the 3-position serves as a handle for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Suzuki-Miyaura coupling to 3-bromopyridines is well-established. For instance, 3-bromopyridine can be coupled with various arylboronic acids to form 3-arylpyridines. It is anticipated that this compound would undergo similar reactions, providing access to a range of 3-aryl-N-methylpyridine-4-carboxamides. The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a solvent system like toluene/water or dioxane/water.
Heck Reaction: The Heck reaction is the palladium-catalyzed vinylation of an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of substituted alkenes. The reaction of 3-bromopyridines with various alkenes under Heck conditions has been reported, suggesting that this compound could serve as a substrate to introduce alkenyl groups at the 3-position. Typical conditions for the Heck reaction involve a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for the synthesis of substituted alkynes. The Sonogashira coupling of 3-bromopyridines with terminal alkynes is a well-established transformation. For example, 2-amino-3-bromopyridines have been successfully coupled with a variety of terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. scirp.orgscirp.org This suggests that this compound could be similarly functionalized to produce 3-alkynyl-N-methylpyridine-4-carboxamides, which are valuable intermediates for further synthetic transformations.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt, or directly from an organic halide and activated zinc. The coupling of 3-pyridylzinc bromide with various electrophiles has been demonstrated, indicating the feasibility of applying this methodology to this compound. wikipedia.orgorganic-chemistry.org
Below is an interactive data table summarizing typical conditions for these palladium-catalyzed cross-coupling reactions as they might be applied to this compound, based on analogous systems.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | K₂CO₃ / Na₂CO₃ | Toluene/H₂O | 80-110 | 60-95 |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N / K₂CO₃ | DMF / NMP | 100-140 | 50-90 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N / Piperidine (B6355638) | THF / DMF | 25-100 | 70-98 |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ / Ni(dppe)Cl₂ | None | THF / Dioxane | 25-80 | 65-90 |
Note: The yields are estimates based on reactions with similar 3-bromopyridine substrates and may vary for this compound.
Nucleophilic Aromatic Substitution Strategies in Pyridine Chemistry
Nucleophilic aromatic substitution (SNAAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reactivity of halopyridines towards nucleophilic substitution is highly dependent on the position of the halogen. Generally, halogens at the 2- and 4-positions are more readily displaced by nucleophiles than a halogen at the 3-position. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom when the attack occurs at the ortho or para position, thus stabilizing the intermediate.
For 3-halopyridines, such as this compound, nucleophilic aromatic substitution is generally more challenging. The nitrogen atom is meta to the site of nucleophilic attack, and therefore cannot directly stabilize the negative charge of the intermediate through resonance. Consequently, harsher reaction conditions are often required. However, the presence of the electron-withdrawing N-methylcarboxamide group at the 4-position is expected to activate the ring towards nucleophilic attack, including at the 3-position, albeit to a lesser extent than if it were at an ortho or para position.
Strategies to effect nucleophilic substitution on 3-halopyridines include the use of strong nucleophiles, high temperatures, and sometimes the use of catalysts. A rearrangement of 4-amino-3-halopyridines has been described, which proceeds via an intramolecular nucleophilic aromatic substitution. rsc.org While not a direct intermolecular substitution, this demonstrates the possibility of such reactions on the 3-halo-4-substituted pyridine core.
Multi-component Reaction Approaches for Integrated Synthesis
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity. Several MCRs are known for the synthesis of the pyridine ring.
For the synthesis of this compound and its analogs, a multi-component strategy could potentially assemble the substituted pyridine core in a convergent manner. While specific MCRs leading directly to this compound are not prominently reported, general methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or variations thereof, could be adapted. acsgcipr.org For example, a three-component reaction of an alkoxyallene, a nitrile, and a carboxylic acid has been reported to produce highly substituted pyridin-4-ol derivatives. chim.it A subsequent bromination and amidation could then lead to the target molecule. Another approach could involve a four-component reaction to construct a pyridine ring already bearing some of the desired functionalities. nih.govnih.gov
Investigation of Chemo- and Regioselectivity in Synthesis
The synthesis of polysubstituted pyridines, such as this compound, requires careful control of chemo- and regioselectivity.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound, a key chemoselective challenge is the selective reaction at the C-Br bond without affecting the amide functionality. Palladium-catalyzed cross-coupling reactions are generally highly chemoselective and can be tuned to react specifically with the aryl bromide. For instance, by choosing the appropriate catalyst and reaction conditions, Suzuki, Heck, or Sonogashira couplings can be performed on the 3-bromo position while leaving the N-methylcarboxamide group intact.
Regioselectivity is the control of the position at which a reaction occurs. In the synthesis of this compound, regioselectivity is crucial during the introduction of the bromine and the carboxamide groups onto the pyridine ring. The direct halogenation of pyridines can be challenging and often leads to mixtures of isomers. google.com Therefore, a common strategy is to introduce the substituents through a more controlled, stepwise manner. For instance, starting from a pre-functionalized pyridine, such as 4-methyl-3-nitropyridine, a sequence of reduction, diazotization, and bromination can lead to 3-bromo-4-methylpyridine. The methyl group can then be oxidized to a carboxylic acid and subsequently converted to the N-methylcarboxamide.
Furthermore, in reactions of 3,4-disubstituted pyridines, the regioselectivity of further functionalization is an important consideration. The existing substituents will direct incoming reagents to specific positions on the ring. The development of regioselective reactions of 3,4-pyridynes has provided a novel approach to access di- and tri-substituted pyridines in a controlled manner. organic-chemistry.org
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The information required to accurately populate the data tables and provide a detailed, scientifically-backed analysis as per the requested outline is therefore unavailable in the public domain at this time. Generating such data would be speculative and would not adhere to the required standards of scientific accuracy.
To fulfill the user's request, access to proprietary industrial data, or the original experimental data from a synthesis of this specific compound would be necessary. Without a citable source for the spectral data, it is not possible to generate the requested article.
Below is a list of the compound names mentioned in the article, as requested.
Spectroscopic and Structural Characterization Studies
Advanced Spectroscopic Characterization Techniques
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For 3-bromo-N-methylpyridine-4-carboxamide (C₇H₇BrN₂O), the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺). This pattern consists of two peaks of nearly equal intensity separated by two mass units.
Table 3: Calculated High-Resolution Mass Data for the Protonated Molecular Ion [C₇H₈BrN₂O]⁺
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₇H₈⁷⁹BrN₂O]⁺ | ⁷⁹Br | 215.9874 |
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry causes the molecular ion to fragment in a predictable manner, providing structural information. The fragmentation of this compound is expected to follow pathways characteristic of aromatic amides and halogenated pyridines. libretexts.orgmiamioh.edulibretexts.org
A primary fragmentation pathway involves the cleavage of the amide bond. Alpha-cleavage adjacent to the carbonyl group can lead to the formation of a stable bromopyridinyl acylium ion. Subsequent loss of carbon monoxide (CO) from this acylium ion can produce the 3-bromopyridinium cation. Another significant fragmentation can involve the cleavage of the bond between the pyridine (B92270) ring and the carboxamide group. libretexts.orgraco.cat
Table 4: Plausible Mass Fragmentation Ions of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Notes |
|---|---|---|---|
| 216/215 | 218/217 | [M+H]⁺ / M⁺· | Protonated Molecular Ion / Molecular Ion |
| 185 | 187 | [M - CH₂NH]⁺· | Loss of methylamine (B109427) radical |
| 184 | 186 | [M - CONHCH₃]⁺ | Formation of bromopyridinyl acylium ion |
| 156 | 158 | [M - CO - CONHCH₃]⁺ | Loss of CO from the acylium ion (3-bromopyridinium cation) |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
As of the latest available data, a complete single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related pyridine carboxamide structures allows for a well-founded prediction of its solid-state characteristics. nih.govresearchgate.netnih.govmdpi.com
It is highly probable that the crystal packing of this compound is dominated by intermolecular hydrogen bonding. The secondary amide group provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This functionality typically leads to the formation of one-dimensional chains or dimeric structures through N-H···O=C hydrogen bonds, which strongly influence the supramolecular architecture. nih.govnih.gov The planar pyridine rings may also participate in π-π stacking interactions, further stabilizing the crystal lattice. The bromine atom could potentially engage in halogen bonding interactions.
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is primarily defined by rotation around two key single bonds: the bond connecting the pyridine ring to the carbonyl carbon (C4-C=O) and the amide bond (C=O-N).
The amide C-N bond possesses significant partial double-bond character, which restricts free rotation. Consequently, N-methyl aromatic amides can exist as two distinct planar conformers: cis and trans, referring to the relative orientation of the carbonyl oxygen and the N-methyl group. nih.govacs.orgnih.gov For many N-methyl aromatic amides, the cis conformation (where the aryl group and the N-methyl group are on the same side of the C-N bond) is often preferred to minimize steric repulsion between the bulky aryl group and the methyl group. nih.gov
Rotation around the C4-C(carbonyl) bond determines the dihedral angle between the plane of the pyridine ring and the plane of the amide group. A high degree of planarity would maximize π-system conjugation, but this can be counteracted by steric hindrance between the carbonyl oxygen or amide N-H group and the hydrogen atom at the C5 position of the pyridine ring. Therefore, the molecule likely adopts a slightly twisted conformation in its lowest energy state. acs.orgacs.org The compound is achiral and does not possess any stereocenters.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations serve as a powerful tool for understanding the intricate details of molecular systems. These methods provide a quantitative description of the electronic distribution and energy levels within a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting electronic properties due to its balance of accuracy and computational cost. DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. researchgate.netnist.gov For pyridine (B92270) derivatives, DFT has been successfully used to determine these geometric parameters, which often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net
Furthermore, DFT is employed to calculate key electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting regions of intermolecular interactions.
The Hartree-Fock (HF) method is another foundational ab initio approach for approximating the wavefunction and energy of a quantum many-body system. wikipedia.org While generally less accurate than modern DFT methods because it does not fully account for electron correlation, HF serves as a crucial benchmark and starting point for more advanced calculations. wikipedia.orgaps.org
In computational studies of molecules like brominated pyridines, HF calculations are often performed alongside DFT calculations for comparative purposes. researchgate.netmdpi.com This comparison helps in assessing the impact of electron correlation on the calculated properties. While HF may provide less accurate absolute values, it can still offer valuable qualitative insights and trends. The optimized geometry obtained from HF methods can be compared with DFT and experimental results to validate the computational approaches used. mdpi.com
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), as well as Ahlrichs-style basis sets like def2-SVP. researchgate.netmdpi.comgaussian.com
The selection of a basis set involves a trade-off between accuracy and computational expense. Larger basis sets with polarization and diffuse functions (e.g., ++G(d,p)) provide a more flexible description of the electron distribution, especially for systems with lone pairs or anions, leading to more accurate results, but at a higher computational cost. mdpi.comnih.gov Validation of the chosen basis set is typically achieved by comparing calculated properties, such as geometric parameters or vibrational frequencies, with available experimental data. When experimental data is unavailable, results are often compared across a range of basis sets to ensure the consistency and reliability of the theoretical predictions.
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a detailed picture of the distribution and energy of electrons within a molecule, which is fundamental to understanding its chemical behavior and reactivity.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comlibretexts.org The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large HOMO-LUMO gap indicates high stability. nih.gov For similar brominated pyridine compounds, this energy gap has been calculated to understand charge transfer interactions within the molecule. mdpi.com
Below is a table of representative HOMO-LUMO data for related pyridine derivatives, calculated using DFT.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |
| 3-Bromo-2-hydroxypyridine (B31989) (gas phase) | DFT/B3LYP/6-311++G(d,p) | -6.880 | -1.475 | 5.405 |
| Imidazole Derivative | B3LYP/6-311G | -6.297 | -1.810 | 4.487 |
| N-(4-bromophenyl)pyridine-2-carboxamide Complex | DFT/b3lyp/3-21g | N/A | N/A | ~3.2 |
This table is interactive and contains data for illustrative purposes based on related compounds.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, explains chemical reactivity based on the interaction between the frontier orbitals of reacting species. wikipedia.org According to FMO theory, the most significant interactions occur between the HOMO of one molecule and the LUMO of another. libretexts.orgwikipedia.orgwpmucdn.com The energy and symmetry of these orbitals must be favorable for a reaction to occur. wpmucdn.com
By analyzing the HOMO and LUMO of 3-bromo-N-methylpyridine-4-carboxamide, FMO theory can predict its behavior in various chemical reactions. For instance, in a nucleophilic substitution reaction, the HOMO of the incoming nucleophile would interact with the LUMO of the pyridine derivative. The theory helps predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions and electrocyclic reactions, by considering the constructive overlap between the interacting frontier orbitals. wikipedia.orgyoutube.com This predictive capability makes FMO theory an indispensable tool in mechanistic organic chemistry. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the electrophilic and nucleophilic regions.
In the case of this compound, the MEP surface would likely reveal a negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the carboxamide group and the nitrogen atom of the pyridine ring. These regions represent areas of high electron density and are susceptible to electrophilic attack. Conversely, positive potential regions (typically colored blue) would be expected around the hydrogen atoms, particularly the N-H proton of the amide group, indicating electron-deficient areas that are favorable for nucleophilic attack. The bromine atom would also influence the electrostatic potential, contributing to a region of localized potential.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. By transforming the complex molecular orbitals into a set of localized orbitals representing bonds, lone pairs, and anti-bonding orbitals, NBO analysis quantifies charge transfer and hyperconjugative interactions.
Vibrational Frequency Calculations and Theoretical Spectroscopic Correlation
Theoretical vibrational frequency calculations are a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies based on the molecule's optimized geometry, a theoretical spectrum can be generated.
For this compound, these calculations would predict the characteristic vibrational modes associated with its functional groups. Key vibrational frequencies would include the N-H stretching and bending modes of the amide group, the C=O stretching of the carbonyl group, C-N stretching, and the various stretching and bending modes of the pyridine ring. The C-Br stretching frequency would also be a characteristic feature. By comparing the calculated frequencies with experimentally obtained IR and Raman spectra, a detailed assignment of the spectral bands can be achieved, providing a deeper understanding of the molecule's vibrational properties.
Reactivity and Selectivity Descriptors
Fukui Functions and Local Reactivity Prediction
Fukui functions are a key concept in conceptual density functional theory (DFT) that describe the change in electron density at a particular point in a molecule when an electron is added or removed. They are used to predict the local reactivity of different atomic sites within a molecule towards electrophilic, nucleophilic, and radical attacks.
For this compound, the Fukui functions would identify the most probable sites for chemical reactions. The site with the highest value of the Fukui function for nucleophilic attack (f+) would indicate the most electrophilic center, likely to be one of the carbon atoms in the pyridine ring or the carbonyl carbon. Conversely, the site with the highest value for electrophilic attack (f-) would pinpoint the most nucleophilic center, expected to be the nitrogen or oxygen atoms. This analysis provides a quantitative basis for predicting the regioselectivity of reactions involving this molecule.
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity, Ionization Potential)
Global reactivity descriptors are a set of parameters derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors provide a general overview of the molecule's stability and reactivity.
For this compound, the following global reactivity descriptors would be calculated:
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. A lower value indicates a better electron donor. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. A higher value indicates a better electron acceptor. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to higher hardness and greater stability. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
These values would collectively provide a quantitative assessment of the chemical reactivity and kinetic stability of this compound.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within and between molecules. It is based on the electron density and its derivatives.
For this compound, NCI analysis would reveal the presence and nature of intramolecular non-covalent interactions. This could include potential weak hydrogen bonds between the amide hydrogen and the pyridine nitrogen or the bromine atom. The analysis would generate 3D plots showing surfaces that represent these interactions, colored to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric hindrance) forces. This provides valuable information about the molecule's conformational preferences and how it might interact with other molecules in a larger system.
Atoms in Molecules (AIM) Theory for Bond Critical Point Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), is a theoretical framework that analyzes the topology of the electron density to define chemical concepts such as atoms and bonds. wikipedia.orgresearchgate.net A key element of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative information about the nature of the chemical bonds.
For this compound, an AIM analysis would be expected to identify BCPs for all covalent bonds, including those within the pyridine ring, the C-Br bond, and the bonds of the N-methylcarboxamide substituent. The values of ρ and ∇²ρ at these BCPs would characterize the interactions. For instance, the C-C and C-N bonds within the aromatic pyridine ring would exhibit characteristics of covalent bonds with some degree of delocalization. The C-Br bond's BCP would likely show a lower electron density and a positive Laplacian, indicative of a polar covalent bond with some ionic character.
Furthermore, AIM analysis can reveal weaker non-covalent interactions, such as intramolecular hydrogen bonds. In the case of this compound, a potential intramolecular hydrogen bond could exist between the amide hydrogen and the pyridine nitrogen, which would be characterized by a BCP with low electron density and a small positive Laplacian. Intermolecular interactions, crucial for understanding the crystal packing and solid-state properties, could also be analyzed using this method on a dimer or a crystal lattice of the molecule. nih.gov
Reduced Density Gradient (RDG) for Visualization of Non-Covalent Interactions
The Reduced Density Gradient (RDG) is a computational tool used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. jussieu.frchemrxiv.orgnih.gov It is based on the analysis of the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified and visualized as surfaces in three-dimensional space.
In an RDG analysis of this compound, various non-covalent interactions would be visualized:
Van der Waals interactions: These would appear as broad, greenish surfaces, indicating weak, delocalized interactions, likely present between the aromatic ring and the methyl group.
Hydrogen bonds: Strong, attractive interactions like hydrogen bonds would be represented by blue-colored surfaces. As mentioned, a potential intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen would be clearly identifiable. Intermolecular hydrogen bonds between the amide group of one molecule and the bromine or pyridine nitrogen of another would also be visible in a simulation of a dimer or a crystal structure.
Steric repulsion: Red-colored surfaces would indicate regions of steric clash or repulsive interactions, for example, between closely packed atoms in a condensed phase.
For a related compound, 3-bromo-2-hydroxypyridine, RDG analysis has been used to identify and study non-covalent interactions. nih.gov A similar analysis for this compound would provide a detailed picture of the forces governing its supramolecular chemistry.
| Interaction Type | Expected RDG Surface Color | Potential Location in this compound |
|---|---|---|
| Hydrogen Bonding (strong, attractive) | Blue | Intramolecular (amide N-H --- pyridine N), Intermolecular (amide C=O --- amide N-H) |
| Van der Waals (weak) | Green | Between pyridine rings in a stacked arrangement, between the methyl group and the ring |
| Steric Repulsion (strong, repulsive) | Red | Regions of close contact between atoms in crowded conformations or in the crystal lattice |
Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) Studies for Electron Distribution
The Electron Localization Function (ELF) and the Localized-Orbital Locator (LOL) are computational methods that provide a chemically intuitive way to visualize the distribution of electrons in a molecule, particularly the regions of electron pairing. jussieu.frwikipedia.orgaps.orgjussieu.fr These functions analyze the kinetic energy density of electrons to map out areas where electrons are localized, such as in covalent bonds and lone pairs.
For this compound, an ELF/LOL analysis would reveal several key features of its electronic structure:
Core and Valence Electrons: A clear separation between the core electron shells of the heavy atoms (C, N, O, Br) and the valence electron regions would be observed.
Covalent Bonds: High ELF/LOL values would be found in the regions of all covalent bonds, indicating a high probability of finding electron pairs. The aromatic C-C and C-N bonds in the pyridine ring would show delocalized bonding patterns.
Lone Pairs: Regions of high electron localization corresponding to the lone pairs on the nitrogen and oxygen atoms, as well as the bromine atom, would be clearly visible. researchgate.net These sites are indicative of the molecule's potential for engaging in hydrogen bonding and other donor-acceptor interactions.
Electron Delocalization: The π-system of the pyridine ring would be characterized by a delocalized basin of high ELF/LOL values above and below the plane of the ring.
This detailed picture of electron distribution is crucial for understanding the molecule's reactivity, as regions of high electron localization are often the sites of electrophilic attack.
Prediction of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. ias.ac.in Computational methods can predict the NLO properties of molecules, providing a way to screen for promising candidates. The key parameters for NLO activity are the dipole moment, polarizability, and first-order hyperpolarizability.
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. First-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. ymerdigital.com Molecules with large β values are promising candidates for second-harmonic generation and other NLO applications.
For this compound, the presence of both electron-donating (amide) and electron-withdrawing (bromo and the pyridine nitrogen) groups, connected through a π-conjugated system, is a key feature for NLO activity. nih.gov This intramolecular charge transfer character is known to enhance the first-order hyperpolarizability. rsc.org Computational studies on similar pyridine derivatives have shown that the substitution pattern on the pyridine ring significantly affects the NLO properties. researchgate.net It is anticipated that this compound would exhibit a notable first-order hyperpolarizability, making it a molecule of interest for further investigation in the field of non-linear optics.
| NLO Property | Influencing Structural Features in this compound | Predicted Significance |
|---|---|---|
| Dipole Moment (μ) | Electronegative Br, N, and O atoms; polar carboxamide group | Significant, contributing to polarity and intermolecular interactions |
| Polarizability (α) | Delocalized π-electron system of the pyridine ring | Moderate to high, indicating susceptibility to electric fields |
| First-Order Hyperpolarizability (β) | Intramolecular charge transfer between the carboxamide and the bromopyridine moiety | Potentially significant, suggesting possible NLO applications |
Theoretical Assessment of Thermodynamic Properties Across Temperature Ranges
Computational chemistry allows for the prediction of thermodynamic properties such as heat capacity (Cp), enthalpy (H), and entropy (S) as a function of temperature. researchgate.netnist.govchemeo.com These calculations are typically based on the vibrational frequencies obtained from a frequency calculation after geometry optimization.
For this compound, a theoretical assessment of its thermodynamic properties would provide valuable data for understanding its stability and behavior at different temperatures. The calculations would show that as the temperature increases, the values of heat capacity, enthalpy, and entropy also increase. This is due to the increased population of higher vibrational and rotational energy levels at higher temperatures.
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Enthalpy (H) (kJ/mol) | Entropy (S) (J/mol·K) |
|---|---|---|---|
| 100 | - | - | - |
| 200 | - | - | - |
| 298.15 | - | - | - |
| 400 | - | - | - |
| 500 | - | - | - |
Note: The table above is illustrative of the expected trends. Specific values for this compound would require dedicated quantum chemical calculations.
Chemical Reactivity and Advanced Synthetic Transformations
Intramolecular Reactivity at the Pyridine (B92270) Nitrogen Atom
While intermolecular reactions at the pyridine nitrogen are common, intramolecular cyclization involving the N-methylcarboxamide side chain represents a more nuanced area of its chemical behavior. Such reactions are often contingent on the generation of a reactive intermediate that can be trapped by the pyridine nitrogen.
One potential, though not extensively documented, pathway for intramolecular cyclization could involve the deprotonation of the amide nitrogen followed by an intramolecular nucleophilic attack on an activated pyridine ring. However, the electron-withdrawing nature of the carboxamide and the bromine atom deactivates the pyridine ring towards nucleophilic attack, making such a direct cyclization challenging under standard conditions.
A more plausible, albeit hypothetical, route could be initiated by a transformation on the N-methyl group, for instance, via a radical-mediated process, which could then lead to cyclization. Another possibility involves the transformation of the carboxamide into a more reactive functional group that could facilitate an intramolecular reaction. For example, conversion to a thioamide or an imidoyl chloride could lower the activation energy for a cyclization event.
It is important to note that while the intramolecular cyclization of N-aryl amides is a known strategy for synthesizing heterocyclic structures like 3-amino oxindoles, the direct intramolecular reactivity of 3-bromo-N-methylpyridine-4-carboxamide at the pyridine nitrogen to form a new ring is not a commonly reported transformation in the literature. rsc.org
Reactivity Profile of the Bromine Substituent
The bromine atom at the 3-position of the pyridine ring is a versatile handle for a wide array of synthetic transformations, including nucleophilic displacement, transition metal-catalyzed cross-coupling reactions, and reductive debromination.
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in 3-bromopyridine (B30812) derivatives is generally challenging due to the electron-rich nature of the pyridine ring. However, these reactions can be facilitated under certain conditions, particularly with strong nucleophiles. For this compound, the presence of the electron-withdrawing carboxamide group at the 4-position can somewhat activate the ring towards nucleophilic attack, although less effectively than a nitro group.
In a related compound, 3-bromo-4-nitropyridine, reactions with amines have been shown to yield a mixture of products, including those from direct substitution and rearrangement. researchgate.net While the N-methylcarboxamide group is less activating than a nitro group, it is plausible that strong nucleophiles could displace the bromine atom in this compound, albeit likely requiring forcing conditions.
A study on the nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) showed a reactivity order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that a cyano group is more activating than halogens. nih.gov This suggests that the carboxamide group in the target molecule would have a modest activating effect.
Base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via a pyridyne intermediate has been reported, which then undergo a more facile SNAr reaction. researchgate.net This presents an alternative pathway for the functionalization of the pyridine ring at a different position.
| Nucleophile | Potential Product | Reaction Conditions | Notes |
|---|---|---|---|
| Amines (e.g., piperidine) | 3-Amino-N-methylpyridine-4-carboxamide derivative | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | Reaction may be sluggish; potential for side reactions. |
| Thiols (e.g., sodium thiophenoxide) | 3-Thioether-N-methylpyridine-4-carboxamide derivative | Base (e.g., NaH), polar aprotic solvent | Generally more facile than with amines due to the higher nucleophilicity of sulfur. |
| Alkoxides (e.g., sodium methoxide) | 3-Methoxy-N-methylpyridine-4-carboxamide | High temperature, corresponding alcohol as solvent | Can be challenging due to the basicity of the nucleophile. |
The bromine substituent on this compound is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to form biaryl structures. For this compound, a Suzuki coupling would yield a 3-aryl-N-methylpyridine-4-carboxamide. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific coupling partners. organic-chemistry.orgresearchgate.net
Heck Reaction: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically with trans stereoselectivity. organic-chemistry.orglibretexts.org This would result in a 3-alkenyl-N-methylpyridine-4-carboxamide. Phosphine-free palladium systems have been shown to be effective for Heck reactions of aryl halides. nih.govbeilstein-journals.orgsemanticscholar.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgacsgcipr.org This is a versatile method for the synthesis of 3-amino-N-methylpyridine-4-carboxamide derivatives. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. chemspider.comnih.gov
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Potential Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Pd(OAc)2/SPhos | K2CO3, Cs2CO3 | 3-Aryl-N-methylpyridine-4-carboxamide |
| Heck | Alkene (e.g., styrene) | Pd(OAc)2, Pd/C | Et3N, K2CO3 | 3-Alkenyl-N-methylpyridine-4-carboxamide |
| Buchwald-Hartwig | Primary/secondary amine | Pd2(dba)3/BINAP, Pd(OAc)2/XPhos | NaOt-Bu, K3PO4 | 3-(Substituted)amino-N-methylpyridine-4-carboxamide |
Reductive debromination offers a method to replace the bromine atom with a hydrogen atom, yielding N-methylpyridine-4-carboxamide. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents.
Catalytic hydrogenation, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate), is a common and efficient method for the dehalogenation of aryl halides. This process is generally clean and proceeds under mild conditions.
Alternatively, metal-hydride reducing agents can be used. For instance, reactions with reagents like sodium borohydride (B1222165) in the presence of a palladium catalyst have been shown to effectively reduce aryl bromides in aqueous media at room temperature.
Chemical Transformations of the Carboxamide Group
The N-methylcarboxamide group at the 4-position of the pyridine ring can also undergo various chemical transformations, with hydrolytic cleavage being a fundamental reaction.
The hydrolysis of the N-methylcarboxamide group in this compound to the corresponding carboxylic acid, 3-bromopyridine-4-carboxylic acid, can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Treatment with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, and heating will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the elimination of methylamine (B109427).
Base-Catalyzed Hydrolysis: Saponification of the amide can be carried out by heating with a strong aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses to form the carboxylate and methylamine. The reaction is typically irreversible due to the deprotonation of the carboxylic acid product by the base. The alkaline hydrolysis of N-methylcarbamates has been studied and is known to proceed via reaction of the hydroxide ion with the carbonyl function. researchgate.net
It's important to consider that under harsh hydrolytic conditions, other parts of the molecule could potentially react. However, the pyridine ring and the C-Br bond are generally stable to typical hydrolytic conditions.
Derivatization and Further Functionalization of the Amide Nitrogen
The amide nitrogen in this compound, while possessing a lone pair of electrons, exhibits reduced nucleophilicity due to resonance with the adjacent carbonyl group. Nevertheless, under appropriate conditions, it can undergo derivatization through reactions such as alkylation and acylation.
Deprotonation of the amide N-H bond with a strong base, such as sodium hydride (NaH) or an organolithium reagent, generates a nucleophilic amidate anion. This anion can then react with various electrophiles. For instance, alkylation with an alkyl halide (e.g., ethyl iodide) would yield the corresponding N-ethyl-N-methyl-3-bromopyridine-4-carboxamide. Similarly, acylation with an acyl chloride (e.g., acetyl chloride) would produce the N-acetyl-N-methyl-3-bromopyridine-4-carboxamide. The choice of base and reaction conditions is crucial to avoid competing reactions at other sites of the molecule.
| Electrophile | Reagent Example | Product |
| Alkyl Halide | Ethyl iodide (CH₃CH₂I) | N-ethyl-N-methyl-3-bromopyridine-4-carboxamide |
| Acyl Halide | Acetyl chloride (CH₃COCl) | N-acetyl-N-methyl-3-bromopyridine-4-carboxamide |
| Isocyanate | Phenyl isocyanate (C₆H₅NCO) | 1-(3-bromo-isonicotinoyl)-1-methyl-3-phenyl-urea |
It is important to note that N-alkylation of nicotinamide (B372718) and related compounds can also be influenced by enzymatic processes. For example, nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide. nih.govnih.govrsc.orgnih.govsemanticscholar.org While not a synthetic laboratory method, this biological transformation highlights the potential for derivatization at the pyridine nitrogen, which is a distinct process from the functionalization of the amide nitrogen discussed here.
Reactions at the Carbonyl Carbon (e.g., Reduction)
The carbonyl carbon of the amide group in this compound is electrophilic and susceptible to attack by nucleophilic reducing agents. The reduction of the amide functionality can lead to the corresponding amine.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide to an amine. This transformation would yield (3-bromopyridin-4-yl)methanamine. The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not effective for the reduction of amides unless activated by additives or under specific conditions. rsc.orgnih.govresearchgate.netresearchgate.net Catalytic hydrogenation is another potential method for the reduction of the amide group, although it may also affect the pyridine ring and the carbon-bromine bond depending on the catalyst and reaction conditions. scholaris.carsc.orgnih.govresearchgate.netrsc.org
| Reducing Agent | Product | Typical Conditions |
| Lithium aluminum hydride (LiAlH₄) | (3-bromopyridin-4-yl)methanamine | Anhydrous THF or Et₂O |
| Sodium borohydride (NaBH₄) | No reaction (typically) | Methanol or Ethanol |
| Catalytic Hydrogenation (e.g., H₂/Pd) | (3-bromopyridin-4-yl)methanamine and/or other products | Varies (catalyst, pressure, temperature) |
The successful synthesis of the corresponding amine, (3-bromopyridin-4-yl)methanamine, from related precursors suggests the viability of this reduction pathway.
Reactivity of Peripheral Hydrogen Atoms on the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) reactions challenging compared to benzene. masterorganicchemistry.comlumenlearning.commasterorganicchemistry.comlibretexts.orglibretexts.org The existing substituents—the bromo group at position 3 and the N-methylcarboxamide group at position 4—further influence the regioselectivity of any potential substitution.
The bromo substituent is a deactivating but ortho-, para-directing group. The N-methylcarboxamide group is also deactivating and meta-directing. The positions on the pyridine ring are C-2, C-5, and C-6.
Position 2: Ortho to the bromo group and meta to the carboxamide group.
Position 5: Para to the bromo group and meta to the carboxamide group.
Position 6: Meta to the bromo group and ortho to the carboxamide group.
Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). nih.govmdpi.comlibretexts.orgacs.org The bromine atom at the 3-position is a potential leaving group. However, for SNAr to proceed readily, there are typically strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the carboxamide group is at the 4-position (ortho), which should facilitate nucleophilic attack at the C-3 position. Therefore, reactions with strong nucleophiles, such as sodium methoxide (B1231860) or ammonia, could potentially lead to the substitution of the bromine atom.
Photochemical and Electrochemical Reaction Pathways
The presence of the pyridine ring and the carbon-bromine bond in this compound suggests potential for photochemical and electrochemical reactivity.
Photochemical Reactions: Bromopyridines can undergo photolytic cleavage of the C-Br bond to generate pyridyl radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or coupling reactions. Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heterocycles, including pyridines. nih.govmdpi.comresearchgate.netnih.gov Under photocatalytic conditions, it is conceivable that the peripheral C-H bonds of the pyridine ring could be functionalized, for instance, through the introduction of alkyl or other functional groups. Photochemical amination of pyridines has also been reported, offering a potential route for further derivatization.
Electrochemical Reactions: The electrochemical reduction of pyridine carboxamides has been studied, and the outcomes are often pH-dependent. researchgate.net In aqueous media, the reduction can lead to dimerization or other products. The carbon-bromine bond is also electrochemically active and can be reduced to cleave the bromide ion and generate a pyridyl radical or carbanion, depending on the reduction potential. This electrochemically generated intermediate could then be trapped by electrophiles. Furthermore, electrochemical methods have been developed for the synthesis of pyridine carboxamides and for the N-methylation of amines using CO₂ as a carbon source, highlighting the versatility of electrochemistry in the chemistry of pyridine derivatives. nih.govresearchgate.netnih.govchaseliquidfuels.org
Applications and Research Directions As Chemical Building Blocks and Intermediates
Role in the Synthesis of Complex Heterocyclic Systems
The strategic placement of functional groups on the pyridine (B92270) core of 3-bromo-N-methylpyridine-4-carboxamide makes it an attractive precursor for the synthesis of elaborate heterocyclic frameworks, including annulated, fused, and bridged polycyclic systems.
Indolizines and their derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core of many natural products and pharmaceutically relevant molecules. nih.gov They have also been investigated for their applications as components in electronic materials due to their extended conjugation. nih.gov The synthesis of the indolizine (B1195054) core often begins with substituted pyridine derivatives, which are readily available. rsc.org
One powerful method for constructing indolizines involves the use of bromopyridines as precursors. nih.gov Palladium-catalyzed multicomponent reactions, for instance, can assemble indolizines in a modular fashion from 2-bromopyridines, imines, and alkynes. nih.gov This process proceeds through the carbonylative formation of a reactive, high-energy mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne to form the indolizine ring system. nih.gov Research has shown that even more sterically hindered 3-substituted bromopyridines can be utilized to generate 8-substituted indolizines. nih.gov Given its structure as a 3-bromopyridine (B30812) derivative, this compound is a suitable substrate for this type of transformation, enabling the synthesis of highly functionalized indolizine scaffolds. Other synthetic strategies, such as tandem reactions catalyzed by palladium and copper, also utilize heteroaryl bromides for the efficient, one-step synthesis of substituted indolizines. organic-chemistry.org
| Synthetic Method | Precursors | Catalyst/Conditions | Key Transformation | Reference |
| Multicomponent Carbonylative Coupling | Bromopyridines, Imines, Alkynes | Palladium Catalyst, Carbon Monoxide | Formation of a 1,3-dipole followed by cycloaddition | nih.gov |
| 1,3-Dipolar Cycloaddition | Pyridinium Salts, Dipolarophiles | Often requires an oxidant (e.g., Cr(VI)-salts) | Cycloaddition to form the five-membered ring | rsc.org |
| Tandem Coupling/Cycloisomerization | Heteroaryl Bromides, Propargyl Amines/Amides | Pd/Cu Catalysts | Coupling followed by cycloisomerization in one pot | organic-chemistry.org |
The reactivity of this compound extends to the construction of more intricate fused and bridged polycyclic systems. The bromine atom serves as a key functional group for palladium-catalyzed annulation reactions, where new rings are built onto the existing pyridine scaffold. nih.gov This strategy involves the activation of C-H bonds and the formation of multiple new C-C bonds in a single process. nih.gov For example, similar bromo-heterocyclic compounds have been used to synthesize π-extended coumarin-fused pyridones through [4+2] annulation reactions. nih.gov
Furthermore, the combination of the bromo-substituent and the carboxamide group allows for sequential or tandem reactions to build complex architectures. The bromo group can be used in a cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce a new substituent, which can then participate in a cyclization reaction with the carboxamide moiety or the pyridine ring. This approach is instrumental in creating diverse fused systems, such as thieno[2,3-b]pyridines and other polycyclic aromatic structures relevant to medicinal chemistry and materials science. The synthesis of benzo[e]pyrido[1,2-a]indoles from indolizine precursors, which are themselves derived from bromopyridines, highlights the utility of these intermediates in accessing complex, multi-ring systems. rsc.org
Applications in Materials Science
The structural and electronic properties of this compound make it a valuable building block for the design and synthesis of advanced organic materials. Its rigid aromatic core, coupled with a reactive bromine handle, allows for its incorporation into polymers, frameworks, and other functional materials.
This compound is utilized in the development of novel materials with tailored electronic or optical properties. The bromine atom is a versatile site for modification, acting as a "useful handle for halogen exchange or coupling chemistry". mdpi.com This allows the pyridine-carboxamide unit to be incorporated into larger conjugated systems through reactions like Suzuki or Sonogashira coupling. Such reactions are fundamental in creating functionalized thiophene-based materials and other polymers used in electronics. mdpi.com
In the realm of porous crystalline materials, Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have emerged as highly promising for applications in gas storage, catalysis, and sensing. researchgate.netnih.gov MOFs are constructed from metal ions or clusters linked by organic molecules, while COFs are formed exclusively from organic precursors linked by strong covalent bonds. researchgate.netnih.gov this compound is a potential organic building block, or "linker," for both types of frameworks. The pyridine nitrogen and carboxamide oxygen atoms can coordinate with metal centers to form MOFs. mdpi.com Concurrently, the bromine atom provides a reactive site for forming the covalent bonds necessary to construct COFs or other polymers, making the compound a candidate as an organic monomer for these advanced materials. nih.gov
| Material Class | Role of this compound | Key Functional Groups | Potential Applications | References |
| Organic Electronic Materials | Monomer/Building Block | Bromine (for cross-coupling), Pyridine Ring (for conjugation) | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) | mdpi.com, chemrxiv.org |
| Polymers | Monomer | Bromine (for polymerization reactions) | Specialty polymers with defined properties | |
| Covalent Organic Frameworks (COFs) | Organic Monomer/Linker | Bromine (for covalent bond formation) | Gas separation, Catalysis, Sensing | researchgate.net, nih.gov, researchgate.net |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Pyridine Nitrogen, Carboxamide Oxygen (for metal coordination) | Gas storage, Drug delivery, Catalysis | researchgate.net, mdpi.com, mdpi.com |
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the basis for common display technologies. The formation of liquid crystalline phases (mesophases) is highly dependent on molecular shape and intermolecular interactions. Molecules that exhibit such properties, known as mesogens, typically possess a rigid core and flexible terminal groups.
Catalytic Applications and Ligand Design
The field of catalysis relies heavily on the design of ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. The structure of this compound contains donor atoms—the pyridine nitrogen and the carboxamide oxygen—that can bind to transition metals, making it a potential ligand for catalytic applications.
Research on analogous molecules, such as N-(4-bromophenyl)pyridine-2-carboxamide, has demonstrated that this structural motif can effectively form stable complexes with metals like palladium(II). doaj.org In such complexes, the ligand coordinates to the metal center, influencing its electronic properties and geometry. These metal complexes can then be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions or oxidations.
Furthermore, the bromine atom on the pyridine ring provides a strategic site for further functionalization to create more sophisticated ligands. For example, the bromo group could be substituted with a phosphine (B1218219) moiety via a cross-coupling reaction, transforming the molecule into a bidentate P,N-ligand. Such ligands are highly sought after in asymmetric catalysis and other areas requiring fine-tuned electronic and steric properties at the metal center. This synthetic versatility allows this compound to serve as a platform for developing novel and potentially highly effective ligands for a wide range of catalytic processes.
Ligand Development for Transition Metal Catalysis
While not typically a ligand itself, this compound is a crucial precursor for crafting bespoke ligands for transition metal catalysis. The pyridine nitrogen atom provides a potential coordination site, and the C-Br bond serves as a reactive handle for elaboration into more complex ligand architectures.
Transition metal-catalyzed cross-coupling reactions are fundamental to modern synthetic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govmdpi.com The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron species, is a prime example of where derivatives of this compound are employed. wikipedia.orglibretexts.org
Research Findings:
Scaffold for Biaryl Ligands: The bromine atom on the pyridine ring can be readily substituted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the straightforward synthesis of biaryl compounds, which are common structural motifs in advanced phosphine ligands. By coupling this compound with various arylboronic acids, researchers can generate a library of substituted pyridyl-aryl structures.
Modulation of Electronic Properties: The N-methylcarboxamide group, with its specific electronic-donating or -withdrawing nature, can influence the electronic properties of the resulting ligand. This modulation is critical for tuning the catalytic activity and selectivity of the transition metal center to which the ligand is coordinated.
Platform for P,N and N,N-type Ligands: The pyridine nitrogen offers a natural coordination site. Further synthetic modifications, often initiated at the position of the bromine atom, can introduce other donor atoms like phosphorus or additional nitrogen atoms, leading to the formation of potent bidentate or pincer-type P,N or N,N-ligands. These ligands are highly sought after in asymmetric catalysis.
A typical reaction showcasing the utility of a bromopyridine derivative in a Suzuki coupling is outlined below.
| Reactants | Catalyst | Base | Solvent | Product Type |
| Bromopyridine Derivative, Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Biaryl Compound |
This interactive table demonstrates a generalized Suzuki cross-coupling reaction. Specific conditions can be tailored for this compound to achieve desired ligand precursors. nih.govmdpi.com
Components in Organocatalytic Systems
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. While the primary application of this compound is in metal-catalyzed reactions, its structural motifs are relevant to the design of organocatalysts.
Research Findings:
Precursor to Chiral Amines and Amides: The pyridine ring and amide functionality are common features in many organocatalysts, including those based on chiral amines and hydrogen-bond donors. Synthetic modifications of this compound can lead to the generation of more complex chiral structures that could be evaluated for organocatalytic activity.
Hydrogen Bonding Motifs: The N-H proton of the amide (after potential demethylation or as part of a larger structure derived from it) and the pyridine nitrogen can participate in hydrogen bonding. This is a key interaction mode for many organocatalysts that activate substrates through non-covalent interactions.
Limited Direct Application: Current scientific literature does not extensively document the direct use of this compound as a component in established organocatalytic systems. Its role is more pronounced as a foundational element from which potential organocatalysts can be synthesized. Research in this area represents a potential avenue for future exploration.
Advanced Fine Chemical Synthesis and Specialty Chemicals
As a versatile intermediate, this compound is a valuable starting point for the synthesis of high-value fine chemicals and specialty chemicals, particularly in the pharmaceutical and agrochemical industries. google.compatsnap.com
Research Findings:
Pharmaceutical Intermediates: The pyridine carboxamide structure is a key pharmacophore in a variety of biologically active compounds. nih.gov This compound serves as a building block for synthesizing molecules targeting various pathways, including those involved in neurological and inflammatory conditions. The bromine atom allows for the introduction of diverse substituents necessary for tuning the pharmacological profile of the final drug candidate.
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used in the production of novel pesticides and herbicides. patsnap.com The pyridine core is present in many successful agrochemicals, and the ability to functionalize the 3-position via the bromo group is a powerful tool for discovery research.
Materials Science: Researchers have utilized this compound in the development of novel organic materials. The rigid, aromatic structure and the potential for creating extended conjugated systems through cross-coupling reactions make it a candidate for materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Development of Novel Methodologies Leveraging the Unique Reactivity of this compound
The reactivity of the carbon-bromine bond is central to the utility of this compound, enabling a wide range of chemical transformations. researchgate.net Synthetic chemists continuously develop new methods that exploit this reactivity to build molecular complexity efficiently.
Research Findings:
Palladium-Catalyzed Cross-Coupling Reactions: Beyond the Suzuki reaction, this building block is a competent substrate in a variety of other palladium-catalyzed cross-coupling reactions. nih.gov These include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Buchwald-Hartwig amination (forming C-N bonds), and Stille coupling (coupling with organostannanes). These reactions dramatically expand the range of molecules that can be synthesized from this single precursor.
Nucleophilic Aromatic Substitution (SNA r): While less reactive than activated systems, the bromine atom can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of oxygen, sulfur, or nitrogen nucleophiles.
Lithiation and Halogen-Metal Exchange: The bromine atom can be exchanged with a metal (typically lithium) by treatment with an organolithium reagent like n-butyllithium. This generates a new organometallic species that can react with a wide variety of electrophiles, enabling the introduction of a different set of functional groups at the 3-position of the pyridine ring. mdpi.com This two-step process of halogen-metal exchange followed by electrophilic quench is a cornerstone of modern synthetic methodology.
The development of these methodologies underscores the strategic importance of this compound as a versatile and reactive building block in the toolbox of organic synthesis.
Future Perspectives and Emerging Research Areas
Advancements in Sustainable and Green Synthesis of Halogenated Pyridine (B92270) Carboxamides
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of halogenated pyridine carboxamides is no exception. Future research will prioritize the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Key advancements are anticipated in the following areas:
Catalytic Systems: The use of novel nanocatalysts is a promising avenue for the green synthesis of pyridine derivatives. nih.gov These catalysts offer advantages such as high efficiency, reusability, and the ability to function under milder reaction conditions. nih.gov For instance, the development of magnetically separable nanocatalysts could simplify product purification and catalyst recovery, further enhancing the sustainability of the process. nih.gov
Alternative Solvents and Reaction Conditions: Traditional organic solvents are often volatile and toxic. Research is moving towards the use of greener alternatives like water, ionic liquids, and supercritical fluids. nih.gov Microwave-assisted synthesis and ultrasound irradiation are also being explored to accelerate reaction times and improve energy efficiency in the synthesis of pyridine-containing compounds. nih.govnih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. A notable development is the use of enzymes like Novozym® 435 in continuous-flow microreactors for the synthesis of nicotinamide (B372718) derivatives. researchgate.netnih.gov This approach not only provides high yields and short reaction times but also utilizes environmentally friendly solvents. researchgate.netnih.gov
Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. nih.gov The application of MCRs in the synthesis of functionalized pyridines is a well-established green methodology that is expected to be further refined for the synthesis of halogenated pyridine carboxamides. nih.gov
| Green Synthesis Approach | Key Advantages | Relevant Compound Class |
| Nanocatalysis | High efficiency, reusability, mild conditions | Polysubstituted pyridines |
| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency | 2-amino-3-cyanopyridines |
| Biocatalysis in Flow Reactors | High yields, short reaction times, green solvents | Nicotinamide derivatives |
| Multicomponent Reactions | Atom economy, reduced synthetic steps | Functionalized pyridines |
Exploration of Unprecedented Reactivity Patterns and Transformation Strategies
The bromine atom on the pyridine ring of 3-bromo-N-methylpyridine-4-carboxamide serves as a versatile handle for a variety of chemical transformations. Future research will focus on uncovering novel reactivity patterns and developing innovative strategies to functionalize this scaffold, leading to a diverse range of analogues with unique properties.
Emerging areas of exploration include:
C-H Bond Functionalization: Direct C-H bond activation and functionalization have emerged as powerful tools for the efficient synthesis of complex molecules. mdpi.com Research into the regioselective C-H functionalization of the pyridine ring, particularly at positions distal to the nitrogen atom, will enable the introduction of new substituents without the need for pre-functionalized starting materials. mdpi.com Transition-metal catalysis, especially with ruthenium, is a promising approach for achieving such transformations. nih.govmdpi.com
Novel Cross-Coupling Reactions: While traditional cross-coupling reactions like Suzuki and Buchwald-Hartwig are widely used, the development of new catalytic systems will expand the scope of accessible structures. This includes exploring novel ligands and metal catalysts to enable challenging coupling reactions and improve reaction efficiency under milder conditions. The use of 3-bromopyridine (B30812) derivatives in Suzuki cross-coupling reactions is a known strategy that can be further optimized. nih.govmdpi.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and sustainable approach to forge new chemical bonds. The application of this technology to the functionalization of halogenated pyridines can lead to unprecedented transformations and the synthesis of novel molecular architectures.
Pyridyne Intermediates: The generation of pyridyne intermediates from 3-bromopyridines opens up possibilities for selective functionalization at the C4 position through nucleophilic addition. nih.gov Further exploration of the reactivity of these intermediates will likely lead to the discovery of new synthetic methodologies. nih.gov
Integration with High-Throughput Screening and Automated Synthesis Platforms
The discovery of new molecules with desired properties, whether for medicinal or material applications, is often a time-consuming and labor-intensive process. The integration of high-throughput screening (HTS) and automated synthesis platforms is set to revolutionize this landscape.
Key trends in this area include:
Automated Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters, enhanced safety, and the potential for automation. researchgate.netmdpi.com The development of automated flow chemistry platforms will enable the rapid synthesis of large libraries of halogenated pyridine carboxamide analogues for subsequent screening. mdpi.commdpi.com This approach is particularly well-suited for reaction optimization and the production of compounds on demand. researchgate.net
Robotic Synthesis: Robotic platforms, often referred to as "chemputers," can perform complex multi-step syntheses with high precision and reproducibility. nih.govmdpi.com These systems can be programmed to execute a wide range of chemical reactions, allowing for the automated generation of diverse compound libraries. nih.gov
Miniaturization and High-Throughput Screening: Advances in miniaturization allow for chemical reactions and biological assays to be performed on a very small scale, conserving precious starting materials. auctoresonline.org HTS technologies enable the rapid screening of thousands of compounds against a biological target, significantly accelerating the identification of "hit" molecules. nih.gov The combination of automated synthesis and HTS creates a powerful closed-loop system for accelerated discovery. auctoresonline.org
| Technology | Application in Pyridine Carboxamide Research |
| Automated Flow Chemistry | Rapid library synthesis, reaction optimization, on-demand production |
| Robotic Synthesis | Automated multi-step synthesis of complex analogues |
| High-Throughput Screening | Rapid identification of biologically active compounds |
Computational Design and Rational Synthesis of Next-Generation Analogues
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. By providing insights into molecular structure, properties, and interactions, these methods guide the rational design and synthesis of new molecules with improved characteristics.
Future research in this domain will focus on:
In Silico Screening and Drug Design: Virtual screening of large compound libraries against biological targets can identify potential drug candidates before they are synthesized, saving time and resources. Molecular docking studies can predict the binding modes of this compound analogues to target proteins, providing a basis for rational drug design. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Computational methods are crucial for elucidating the relationship between the chemical structure of a molecule and its biological activity. By analyzing the SAR of a series of halogenated pyridine carboxamides, researchers can identify the key structural features responsible for their activity and design more potent and selective analogues. researchgate.net
Predictive Modeling of Physicochemical Properties: Computational tools can predict important physicochemical properties of molecules, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. This allows for the in silico optimization of these properties before committing to synthesis.
Quantum Chemical Calculations: Quantum mechanical calculations can provide detailed insights into the electronic structure and reactivity of molecules. mdpi.com These calculations can be used to understand reaction mechanisms and to predict the outcome of chemical transformations, thereby guiding the rational synthesis of novel analogues. mdpi.com
| Computational Method | Application in Analogue Design |
| Molecular Docking | Predicting binding modes to biological targets |
| Structure-Activity Relationship (SAR) Analysis | Identifying key structural features for activity |
| ADMET Prediction | In silico optimization of drug-like properties |
| Quantum Chemical Calculations | Understanding reactivity and guiding synthesis |
Q & A
Q. What are the recommended synthetic routes for 3-bromo-N-methylpyridine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves bromination of N-methylpyridine-4-carboxamide precursors. A two-step approach is common: (1) Preparation of the pyridine carboxamide core via condensation of 4-pyridinecarboxylic acid with methylamine, followed by (2) regioselective bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids).
- Key Parameters :
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (e.g., DMF or CCl₄) to enhance bromine electrophilicity.
- Stoichiometric ratios (1:1.2 substrate-to-bromine) to avoid over-bromination .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the methylamide proton (δ ~8.5 ppm, singlet) and pyridine ring protons (δ 7.5–8.3 ppm). The bromine substituent deshields adjacent protons, causing splitting patterns .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~165 ppm, while the brominated carbon resonates at δ ~120 ppm .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 229/231 (Br isotope pattern) .
- X-ray Crystallography : Resolves regiochemistry and confirms the bromine position (e.g., bond angles of ~120° at the substituted carbon) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a versatile intermediate:
- Pharmacophore Development : The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
- Targeted Drug Discovery : Used in kinase inhibitor libraries (e.g., JAK2 or EGFR inhibitors) due to its hydrogen-bonding capability with ATP-binding pockets .
- Proteolysis-Targeting Chimeras (PROTACs) : The carboxamide group facilitates linker attachment for E3 ligase recruitment .
Advanced Research Questions
Q. How can researchers resolve contradictions in regiochemical assignments of brominated pyridine derivatives using computational and experimental data?
- Methodological Answer :
- Computational Modeling :
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict ¹H/¹³C NMR chemical shifts and compare them to experimental data to confirm bromine position .
- Molecular Electrostatic Potential (MEP) maps identify electron-deficient regions, guiding reactivity predictions .
- Experimental Cross-Validation :
- Use NOESY/ROESY NMR to detect spatial proximity between bromine and adjacent protons.
- Single-crystal X-ray diffraction remains the gold standard for unambiguous assignment .
Q. What strategies mitigate competing side reactions (e.g., debromination or ring-opening) during functionalization of this compound?
- Methodological Answer :
- Palladium-Catalyzed Cross-Couplings :
- Optimize ligand selection (e.g., SPhos for Suzuki couplings) to enhance selectivity and reduce β-hydride elimination.
- Use mild bases (K₃PO₄) and low temperatures (60–80°C) to preserve the carboxamide group .
- Protection of Sensitive Moieties :
- Temporarily protect the carboxamide as a tert-butyloxycarbonyl (Boc) group during harsh reactions .
- In Situ Monitoring :
- LC-MS tracks reaction progress and detects intermediates/degradants early .
Q. How does the electronic nature of the bromine substituent influence the biological activity of this compound derivatives?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromine increases the pyridine ring’s electrophilicity, enhancing binding to nucleophilic residues (e.g., cysteine or lysine in enzyme active sites).
- Hydrophobic Interactions : Bromine’s van der Waals volume improves affinity for hydrophobic pockets (e.g., in kinases) .
- SAR Studies :
- Replace bromine with Cl, I, or CF₃ to assess tolerance for bulkier/hydrophobic groups.
- Measure IC₅₀ shifts in enzymatic assays (e.g., fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
